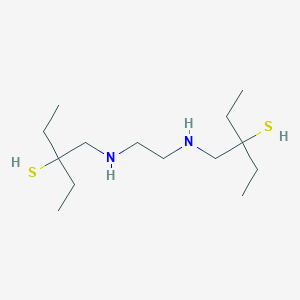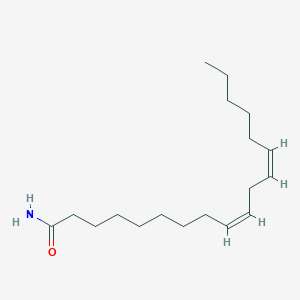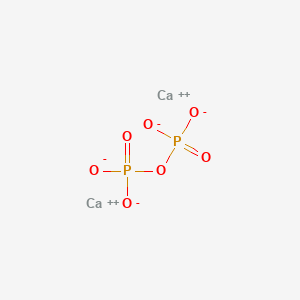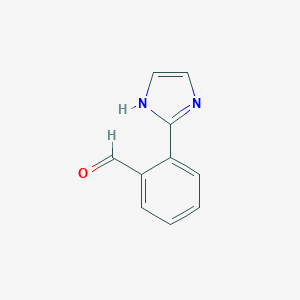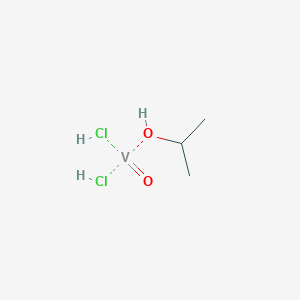
PX-13-17OH
Vue d'ensemble
Description
PX-13-17OH is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, making it a valuable tool in cancer research and other fields .
Applications De Recherche Scientifique
PX-13-17OH has a wide range of applications in scientific research:
Cancer Research: Inhibits PI3K signaling pathways, reducing tumor growth and proliferation.
Cell Signaling Studies: Used to study the role of PI3K in cellular processes.
Drug Development: Serves as a lead compound for developing new PI3K inhibitors.
Biological Research: Investigates the effects of PI3K inhibition on various biological pathways.
Mécanisme D'action
Target of Action
PX-13-17OH, also known as [(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate, is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ .
Mode of Action
The compound acts by inhibiting the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells . This inhibition is achieved when the compound is used at concentrations ranging from 0.03 to 1 µg/ml .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a key player in this pathway. This, in turn, affects downstream effects such as cell growth, proliferation, and survival.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to a decrease in the phosphorylation of Akt and S6K . This can result in reduced cell growth and proliferation, particularly in cancer cells. In fact, this compound has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg .
Analyse Biochimique
Biochemical Properties
PX-13-17OH plays a significant role in biochemical reactions by selectively inhibiting PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . It interacts with these enzymes, inhibiting their activity and thereby affecting various biochemical processes. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PX-13-17OH involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the cyclopenta[5,6]naphtho[1,2-c]pyran core.
- Introduction of hydroxyl and acetyloxy groups.
- Attachment of the dimethylamino propyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including:
Batch Processing: Utilizing reactors to carry out the multi-step synthesis.
Purification: Employing crystallization and chromatography to achieve high purity levels (≥98%).
Analyse Des Réactions Chimiques
Types of Reactions: PX-13-17OH undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparaison Avec Des Composés Similaires
PX-13-17OH is unique due to its high selectivity for PI3K isoforms over other kinases. Similar compounds include:
Wortmannin: A non-selective PI3K inhibitor.
LY294002: Another PI3K inhibitor with broader activity.
Idelalisib: A selective inhibitor for PI3Kδ.
Compared to these compounds, this compound offers greater selectivity and potency, making it a valuable tool for targeted research .
Propriétés
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


